4-Methoxynaphthalene-1-thiol
Description
Significance of Naphthalene-Derived Thiol Systems in Contemporary Chemical Research
Naphthalene-derived thiol systems are of considerable importance in modern chemical research due to their unique electronic and structural properties. The extended π-system of the naphthalene (B1677914) core, combined with the sulfur atom's ability to coordinate with metal surfaces and participate in various chemical transformations, makes these compounds highly versatile.
Naphthalene thiols are fundamental building blocks in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces like gold. These organized molecular layers are crucial for developing new electronic devices, sensors, and for modifying surface properties. acs.orgnih.govacs.org The rigid structure of the naphthalene ring allows for the formation of densely packed and stable monolayers. nih.gov
In medicinal chemistry, the naphthalene scaffold is a recognized pharmacophore present in numerous bioactive compounds and approved drugs. researchgate.net Its derivatives are investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netontosight.airsc.org The introduction of a thiol group provides a handle for further functionalization or for interaction with biological targets such as enzymes. ontosight.ai
Furthermore, naphthalene-based systems are integral to the development of fluorescent probes. Their inherent photophysical properties can be modulated by the introduction of functional groups like thiols, enabling the sensitive and selective detection of various analytes, including biologically important species.
Historical Context and Evolution of Aryl Thiol Synthesis and Applications
The synthesis of aryl thiols has evolved significantly over the past century. Traditional methods, often requiring harsh reaction conditions, included the Leukart thiophenol synthesis, the Newman-Kwart rearrangement, and the reduction of sulfonyl chlorides or disulfides. beilstein-journals.org These classical approaches, while foundational, sometimes suffered from limited substrate scope and functional group tolerance. beilstein-journals.org
The latter half of the 20th century and the beginning of the 21st century witnessed a revolution in synthetic methodology with the advent of transition-metal-catalyzed cross-coupling reactions. acs.orgbeilstein-journals.org Pioneering work on palladium-catalyzed C–S bond formation opened new, more efficient pathways to aryl thiols and their derivatives. acs.org Modern methods often involve the coupling of aryl halides or triflates with a sulfur source, catalyzed by palladium, copper, or nickel complexes. acs.orgbeilstein-journals.org These advancements have enabled the synthesis of complex aryl thiols with high yields and excellent functional group compatibility under milder conditions. acs.orgchemrevlett.com The development of ligands and the understanding of catalytic cycles have been instrumental in this progress. acs.org
The applications of aryl thiols have expanded in lockstep with these synthetic advancements. Initially used primarily as synthetic intermediates, they are now central to the creation of advanced materials, pharmaceuticals, and agrochemicals. Their role as ligands in coordination chemistry and as precursors to a vast array of organosulfur compounds underscores their enduring importance. cymitquimica.com
Research Trajectories and Academic Relevance of 4-Methoxynaphthalene-1-thiol
While its isomers, 1-naphthalenethiol (B1663976) and 2-naphthalenethiol (B184263), have been more extensively studied, this compound is gaining attention as a valuable synthetic intermediate. Its synthesis has been reported via the reduction of the corresponding 4-methoxynaphthalene-1-sulfonyl chloride.
Current research involving this compound and its derivatives points towards several key areas:
Synthetic Intermediates: The compound serves as a precursor for more complex molecules. For instance, it has been used in the synthesis of N-acetyl-S-(4-methoxy-1-naphthyl)cysteine.
Medicinal Chemistry: Given the established biological activities of both naphthalene and thiol-containing compounds, derivatives of this compound are logical targets for drug discovery programs. The methoxy (B1213986) group can influence the molecule's solubility and electronic properties, potentially enhancing its pharmacological profile.
Materials Science: Like other naphthalene thiols, it holds potential for application in molecular electronics and surface science, although specific studies in this area are less common compared to simpler naphthalene thiols.
The academic relevance of this compound lies in its potential to unlock new chemical space for the development of novel functional materials and therapeutic agents. Further exploration of its reactivity and properties is expected to reveal new applications.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxynaphthalene-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10OS/c1-12-10-6-7-11(13)9-5-3-2-4-8(9)10/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVIRJJIFUEJPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Methoxynaphthalene 1 Thiol and Structural Analogues
Established Synthetic Pathways to 4-Methoxynaphthalene-1-thiol
Traditional routes to aryl thiols, including this compound, often rely on multi-step sequences starting from readily available aromatic precursors. These methods are well-documented and have been foundational in the field of organosulfur chemistry.
A primary and reliable method for the preparation of aryl thiols is the reduction of the corresponding arylsulfonyl chlorides. orgsyn.orgorganic-chemistry.org This two-step approach first involves the introduction of a sulfonyl chloride group onto the aromatic ring, followed by a reduction step to yield the thiol.
For the synthesis of this compound, the process would begin with 1-methoxynaphthalene (B125815). This precursor would undergo sulfonation followed by chlorination (e.g., using chlorosulfonic acid) to produce 4-methoxynaphthalene-1-sulfonyl chloride. The subsequent reduction of this intermediate is the key step. Various reducing agents have been proven effective for this transformation.
Common Reducing Agents for Sulfonyl Chlorides:
| Reducing Agent/System | Typical Conditions | Reference |
| Zinc dust and Sulfuric acid | Aqueous or acidic media, often at low temperatures (0°C or below). | orgsyn.org |
| Triphenylphosphine (B44618) | Toluene, often with heating. | organic-chemistry.org |
| Lithium Aluminum Hydride | Anhydrous ether or THF. | taylorfrancis.com |
| Red Phosphorus and Iodine | In situ generation of hydroiodic acid. | taylorfrancis.com |
The reduction using zinc dust in an acidic medium is a classic and high-yielding method for thiophenols. orgsyn.org Alternatively, triphenylphosphine offers a milder, non-metallic option for this conversion. organic-chemistry.org The choice of reductant often depends on the tolerance of other functional groups present in the molecule.
Directly incorporating a thiol group onto a pre-functionalized naphthalene (B1677914) ring represents a more convergent synthetic strategy. The regioselectivity of this functionalization is crucial. researchgate.netresearchgate.net For a 1,4-disubstituted pattern like this compound, directing group strategies are often employed to control the position of the incoming functional group. anr.frdntb.gov.ua
Starting with a 1-methoxynaphthalene, a C-H functionalization reaction could be directed to the C4 position. While direct thiolation of an unactivated C-H bond is challenging, a common approach involves a two-step process:
Halogenation: Introduction of a halogen (e.g., bromine or iodine) at the desired position. The methoxy (B1213986) group at C1 would direct electrophilic aromatic substitution to the C4 position.
Thiolation: Conversion of the aryl halide to a thiol. This can be achieved through various methods, including reaction with sodium hydrosulfide (B80085) or via a transition metal-catalyzed coupling with a sulfur source.
This strategy leverages well-understood principles of electrophilic aromatic substitution and subsequent nucleophilic substitution or coupling reactions to build the target molecule.
Modern Advancements in Thiol Synthesis Applicable to this compound
Recent years have seen a surge in the development of more efficient, selective, and sustainable methods for synthesizing aryl thiols. These modern techniques offer significant advantages over classical methods, including milder reaction conditions and broader functional group tolerance.
Transition metal catalysis has revolutionized the formation of carbon-sulfur (C-S) bonds. mdpi.com Catalysts based on copper, nickel, and palladium are particularly effective for coupling aryl halides or their equivalents with a sulfur source. organic-chemistry.org These methods would be directly applicable to the synthesis of this compound from 1-halo-4-methoxynaphthalene.
A notable copper-catalyzed approach allows for the direct synthesis of aryl thiols from aryl iodides using sodium sulfide (B99878) (Na₂S·9H₂O) as the sulfur source. organic-chemistry.org The reaction is promoted by a catalytic amount of 1,2-ethanedithiol (B43112) and proceeds in good to excellent yields without the need for strong bases. organic-chemistry.org
Examples of Transition Metal-Catalyzed Thiolation:
| Catalyst System | Aryl Precursor | Sulfur Source | Key Features | Reference |
| Copper Powder / 1,2-ethanedithiol | Aryl Iodides | Na₂S·9H₂O | Economical, environmentally friendly, tolerates various functional groups. | organic-chemistry.org |
| Nickel / Ligand | Aryl Halides (including chlorides) | Thiols (for thioether synthesis) | Can operate under base-free electrochemical conditions at room temperature. | nih.gov |
| Palladium / DPPF | Aryl Bromides | Thiols (for thioether synthesis) | Tolerates a wide range of functional groups including hydroxy, amino, and cyano. | organic-chemistry.org |
These catalytic systems provide powerful tools for late-stage functionalization and offer milder alternatives to traditional nucleophilic aromatic substitution for C-S bond formation.
Photoredox and electrochemical catalysis have emerged as powerful strategies in organic synthesis, enabling unique bond formations under exceptionally mild conditions. bohrium.com These methods often proceed via radical intermediates, offering different reactivity and selectivity compared to traditional two-electron pathways.
Visible-light photoredox catalysis can be used for the arylation of thiols with aryl halides, including challenging aryl chlorides, at room temperature. tsinghua.edu.cn This process avoids the high temperatures and strong bases often required in transition-metal-catalyzed reactions. tsinghua.edu.cn Dual catalytic systems, combining a photoredox catalyst with a nickel catalyst, have been developed for the cross-coupling of thiols with aryl iodides. acs.orgnih.gov This method is highly chemoselective and shows remarkable functional group tolerance. acs.org
Electrochemical synthesis provides another avenue for C-S bond formation without the need for chemical oxidants or reductants. bohrium.comacs.org Nickel-catalyzed electrochemical thiolation of aryl bromides and chlorides can be performed at room temperature in an undivided cell without an external base. nih.gov These methods generate aryl sulfides efficiently with wide substrate compatibility and minimal waste. bohrium.comacs.org
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govmdpi.com These principles are increasingly being applied to the synthesis of aryl thiols.
Key green strategies applicable to the synthesis of this compound include:
Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents (DESs). mdpi.comsemanticscholar.org Radical-mediated hydrothiolation reactions have been successfully performed in DESs, with the solvent being fully recyclable. semanticscholar.org
Catalysis: Employing catalysts to enable reactions under milder conditions and reduce the need for stoichiometric reagents. As discussed, transition-metal, photoredox, and electrochemical catalysis all contribute to greener synthetic routes. nih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H functionalization strategies are particularly attractive from an atom economy perspective.
Use of Odorless Thiol Surrogates: Traditional thiol chemistry is often plagued by the malodorous nature of the reagents. Green methods are being developed that use stable and odorless thiol surrogates, such as xanthates, to synthesize thioethers, which can be precursors to thiols. mdpi.com
By integrating these principles, the synthesis of aryl thiols can be made more sustainable, reducing both cost and environmental footprint.
Synthesis of Functionalized Derivatives of this compound
The reactivity of the thiol group in this compound allows for a variety of functionalization reactions, including S-alkylation, S-arylation, disulfide formation, and conjugate addition reactions. These transformations are crucial for altering the physicochemical properties of the parent molecule and for introducing new functionalities.
S-Alkylation and S-Arylation: The Formation of Thioethers
The most common method for the synthesis of thioethers from thiols is through nucleophilic substitution reactions. In this approach, the thiol is typically deprotonated with a base to form a more nucleophilic thiolate anion, which then reacts with an alkyl or aryl halide to displace the halide and form a new carbon-sulfur bond.
For the synthesis of S-alkylated derivatives of this compound, the corresponding thiolate can be reacted with a variety of alkyl halides. While specific examples for this compound are not extensively documented in publicly available literature, the general reaction is well-established for aromatic thiols. For instance, the reaction of a naphthylthiolate with an alkyl bromide in the presence of a suitable base such as sodium hydroxide (B78521) or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972) would be a standard approach.
S-arylation of thiols can be more challenging and often requires metal catalysis. Palladium-catalyzed cross-coupling reactions are a common strategy for the formation of diaryl sulfides. In a typical procedure, an aryl halide is reacted with the thiol in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. A metal- and photoredox-free direct arylation of thiols with aryl iodides using a DMF/KOtBu system has also been developed, which can proceed via a benzyne (B1209423) intermediate in the absence of an N-heterocyclic carbene (NHC) additive. researchgate.net
| Derivative Type | Reagents and Conditions | Product |
| S-Alkyl Thioether | Alkyl halide (e.g., R-Br), Base (e.g., NaOH, K2CO3), Solvent (e.g., DMF, Acetone) | 1-(Alkylthio)-4-methoxynaphthalene |
| S-Aryl Thioether | Aryl halide (e.g., Ar-I), Palladium catalyst, Ligand, Base | 1-(Arylthio)-4-methoxynaphthalene |
| S-Aryl Thioether | Aryl iodide, DMF/KOtBu | 1-(Arylthio)-4-methoxynaphthalene researchgate.net |
Oxidative Coupling: The Synthesis of Disulfides
The oxidation of thiols is a straightforward method for the synthesis of disulfides. This reaction involves the formation of a sulfur-sulfur bond between two thiol molecules. A variety of oxidizing agents can be employed for this transformation, ranging from mild reagents like air and iodine to stronger oxidants such as hydrogen peroxide.
| Product | Starting Material | Oxidizing Agent |
| Bis(4-methoxy-1-naphthyl) disulfide | This compound | Various (e.g., H2O2, I2, Air) |
Conjugate Addition Reactions: Thiol-Ene and Sulfa-Michael Additions
The thiol group can also undergo conjugate addition to activated carbon-carbon double or triple bonds, a class of reactions that includes the thiol-ene and sulfa-Michael reactions. These reactions are highly efficient and proceed under mild conditions, often catalyzed by a base or initiated by radicals.
The thiol-ene reaction involves the addition of a thiol across a double bond. This reaction can be initiated by radicals (e.g., using a photoinitiator and UV light) or catalyzed by a base, leading to the anti-Markovnikov addition product. wikipedia.org This method allows for the introduction of a wide range of functional groups depending on the structure of the alkene.
The sulfa-Michael addition is the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. This reaction is typically base-catalyzed and results in the formation of a β-thioether carbonyl compound. A notable example is the asymmetric sulfa-Michael reaction of naphthalene-1-thiol with trans-chalcone derivatives, catalyzed by a bifunctional quinine-derived sulfonamide organocatalyst, which yields chiral β-naphthyl-β-sulfanyl ketones with high enantioselectivity. This methodology is expected to be applicable to this compound as well.
| Reaction Type | Reactants | Product |
| Thiol-ene Addition | Alkene (R-CH=CH2), Radical or Base Catalyst | 1-((2-Alkyl)thio)-4-methoxynaphthalene wikipedia.org |
| Sulfa-Michael Addition | α,β-Unsaturated Carbonyl (e.g., Chalcone), Base Catalyst | β-(4-Methoxy-1-naphthylthio)ketone |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxynaphthalene 1 Thiol
Oxidative Transformations of the Thiol Group
The sulfur atom in the thiol group of 4-methoxynaphthalene-1-thiol is susceptible to oxidation, leading to a range of sulfur-containing functional groups with higher oxidation states. These transformations are fundamental to the reactivity of aromatic thiols.
Formation of Disulfides and Higher Oxidation States (e.g., Sulfonyl Derivatives)
The oxidation of thiols is a stepwise process. Mild oxidation typically results in the formation of a disulfide, which involves the coupling of two thiol molecules. This reaction is a common and characteristic transformation for thiols, proceeding through the formation of a sulfur-sulfur bond.
Disulfide Formation: Under mild oxidizing conditions, such as exposure to air (autoxidation) or treatment with reagents like iodine (I₂) or hydrogen peroxide (H₂O₂), this compound is expected to undergo oxidative coupling to form bis(4-methoxy-1-naphthalenyl) disulfide. This process involves the removal of a hydrogen atom from two thiol groups and the subsequent formation of a disulfide bridge (-S-S-).
This transformation is crucial in various chemical and biological systems and represents the first step in the oxidative pathway of thiols.
Higher Oxidation States: Upon treatment with stronger oxidizing agents, the sulfur atom can be further oxidized to form sulfonyl derivatives, such as sulfonyl chlorides. The synthesis of 4-methoxynaphthalene-1-sulfonyl chloride, a key synthetic intermediate, represents the conversion of the thiol to a much higher oxidation state (+5 in the sulfonyl chloride). This transformation is typically achieved by oxidative chlorination of the corresponding thiol or a related derivative. For instance, a common method for preparing sulfonyl chlorides involves the reaction of a thiol with chlorine (Cl₂) in the presence of an acid scavenger or by using reagents like sulfuryl chloride (SO₂Cl₂).
The resulting 4-methoxynaphthalene-1-sulfonyl chloride is a highly reactive compound. The sulfonyl chloride group is a potent electrophile and an excellent leaving group, making it a valuable precursor for the synthesis of sulfonamides and sulfonate esters through reactions with nucleophiles like amines and alcohols, respectively.
Carbon-Heteroatom Bond Formation via Thiol Reactivity
The thiol group of this compound is a versatile functional handle for the formation of new carbon-sulfur bonds, which are significant in organic synthesis and materials science. This reactivity is primarily exploited through addition reactions, nucleophilic substitutions, and metal-mediated processes.
Thiol-Ene and Thiol-Yne Click Reactions
Thiol-ene and thiol-yne reactions are powerful "click chemistry" methods for the efficient formation of carbon-sulfur bonds. These reactions typically proceed via a free-radical mechanism, initiated by UV light or a radical initiator, and result in the anti-Markovnikov addition of the thiol across an alkene (ene) or alkyne (yne).
The general mechanism involves three key steps:
Initiation: A thiyl radical (RS•) is generated from the thiol (RSH).
Propagation: The thiyl radical adds to the alkene/alkyne, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical, which continues the chain reaction.
Termination: Two radicals combine to terminate the chain.
Aromatic thiols, such as this compound, are known to participate in these reactions. The reactivity in these processes is influenced by the electronic nature of the alkene or alkyne. Electron-rich alkenes like vinyl ethers tend to be highly reactive in these additions.
| Reaction Step | Description |
| Initiation | RSH + Initiator → RS• |
| Propagation (Addition) | RS• + H₂C=CHR' → RS-CH₂-ĊHR' |
| Propagation (Chain Transfer) | RS-CH₂-ĊHR' + RSH → RS-CH₂-CH₂R' + RS• |
| Termination | RS• + •SR → R-S-S-R |
Interactive Table: General Steps in a Radical Thiol-Ene Reaction.
Nucleophilic Additions and Substitutions
Upon deprotonation with a base, the thiol group forms a thiolate anion (RS⁻), which is a soft and potent nucleophile. This nucleophilicity allows 4-methoxynaphthalene-1-thiolate to participate in a variety of nucleophilic substitution and addition reactions.
In Sₙ2 reactions , the thiolate can displace leaving groups from alkyl halides to form thioethers (sulfides). This S-alkylation is a fundamental method for creating C-S bonds.
The thiolate can also act as a nucleophile in Michael additions , attacking the β-carbon of α,β-unsaturated carbonyl compounds. This conjugate addition is an efficient way to form carbon-sulfur bonds and introduce the methoxynaphthalene moiety into more complex molecular frameworks.
Metal Coordination Chemistry Involving the Thiolate Ligand
The soft nature of the sulfur atom in the thiolate form of this compound makes it an excellent ligand for soft metal ions, such as gold (Au), silver (Ag), platinum (Pt), and mercury (Hg). The formation of strong coordinate bonds between the sulfur and the metal is the basis for its application in materials science, particularly in the formation of self-assembled monolayers (SAMs) on metal surfaces.
When a gold surface is exposed to a solution of this compound, the thiol molecules spontaneously adsorb onto the surface, forming a highly ordered, dense monolayer. This process is driven by the strong, covalent-like Au-S bond. Such SAMs can be used to modify the surface properties of materials, introducing specific functionalities for applications in electronics, sensing, and nanotechnology.
Mechanistic Insights into this compound Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.
The oxidation of thiols to disulfides can proceed through several pathways. In the presence of metal catalysts or certain oxidants, the reaction may involve one-electron processes generating thiyl radicals (RS•) that subsequently dimerize. Alternatively, two-electron oxidation pathways can occur, often proceeding through a sulfenic acid (RSOH) intermediate. This intermediate is highly reactive and readily condenses with another thiol molecule to yield the disulfide and water.
The mechanism of the thiol-ene reaction is predominantly a free-radical chain process. The anti-Markovnikov regioselectivity is a hallmark of this mechanism, as the initial addition of the thiyl radical occurs at the less substituted carbon of the double bond to generate the more stable carbon-centered radical. The efficiency of the chain transfer step is critical for high yields and is generally very fast for thiols.
In nucleophilic substitution reactions , the thiolate anion acts as the key reactive species. The reaction kinetics typically follow a second-order rate law, consistent with an Sₙ2 mechanism, where the rate depends on the concentration of both the thiolate and the electrophile. The soft nature of the thiolate nucleophile makes it particularly effective in displacing other soft leaving groups.
Radical-Mediated Pathways
Scientific literature detailing specific radical-mediated pathways for this compound is not available. While thiols, in general, are known to participate in radical reactions, such as thiol-ene and thiol-yne additions, through the formation of thiyl radicals (RS•), dedicated studies illustrating these pathways for this compound could not be located.
Electron Donor-Acceptor (EDA) Complex Participation
There is no specific information available in the surveyed literature regarding the participation of this compound in electron donor-acceptor (EDA) complexes. The formation of EDA complexes is a known phenomenon in photochemistry that can initiate radical reactions, but research detailing the formation, characterization, or subsequent reactivity of an EDA complex involving this compound has not been reported in the available sources.
Regioselectivity and Stereoselectivity in Reactions of this compound
Advanced Spectroscopic and Analytical Characterization of 4 Methoxynaphthalene 1 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 4-Methoxynaphthalene-1-thiol, ¹H and ¹³C NMR would provide definitive evidence for its constitution and the chemical environment of each atom. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be reliably predicted based on data from analogous compounds such as 1-methoxynaphthalene (B125815), 4-methoxy-1-naphthol, and other naphthalenethiols.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the thiol proton. The seven aromatic protons would appear in the typical downfield region for naphthalenic systems (approximately 7.0–8.5 ppm). Their specific shifts and coupling patterns (doublets, triplets, or multiplets) would be determined by their position on the naphthalene (B1677914) rings and their coupling with neighboring protons. The methoxy group (–OCH₃) would present as a sharp singlet further upfield, likely around 4.0 ppm. The thiol proton (–SH) signal is typically a broad singlet and its chemical shift can vary significantly (from 3.0 to 4.0 ppm or more) depending on concentration, solvent, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 11 carbon atoms in the molecule. The naphthalene ring carbons would resonate in the aromatic region (~110–158 ppm). The carbon bearing the methoxy group (C4) would be significantly shielded, while the carbon attached to the thiol group (C1) would also show a characteristic shift. The methoxy carbon itself would appear as a distinct signal around 55–60 ppm. The precise assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| SH | 3.0 - 4.0 (broad s) | - |
| OCH₃ | ~4.0 (s) | ~55.5 |
| Aromatic CHs | 7.0 - 8.5 (m) | 105 - 135 |
| Aromatic Quaternary Cs | - | 120 - 158 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a unique fingerprint.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by several characteristic absorption bands. A weak to medium band around 2550–2600 cm⁻¹ would be indicative of the S-H stretching vibration, a key marker for the thiol group. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹. Strong bands in the 1500–1600 cm⁻¹ region would correspond to the C=C stretching vibrations of the naphthalene ring. The C-O stretching of the methoxy group should produce a strong, characteristic band, typically around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). The C-S stretching vibration is generally weak and appears in the 600–800 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. The S-H stretch, while weak in the IR, often gives a more readily observable signal in the Raman spectrum in the same region (2550–2600 cm⁻¹). The aromatic ring vibrations, particularly the symmetric "ring-breathing" modes, typically give rise to strong and sharp signals in the Raman spectrum, which are highly characteristic of the naphthalene core.
Table 2: Principal Expected Vibrational Modes for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | 3050-3150 | Medium-Strong |
| Aliphatic C-H Stretch (Methoxy) | 2850-2960 | 2850-2960 | Medium |
| S-H Stretch | 2550-2600 | 2550-2600 | Weak (IR), Medium (Raman) |
| Aromatic C=C Stretch | 1500-1620 | 1500-1620 | Strong |
| Asymmetric C-O-C Stretch | ~1250 | ~1250 | Strong (IR) |
| Symmetric C-O-C Stretch | ~1030 | ~1030 | Medium (IR) |
| C-S Stretch | 600-800 | 600-800 | Weak |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. For this compound (C₁₁H₁₀OS), the exact molecular weight is approximately 190.045 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 190. The fragmentation pattern would provide structural information. Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH₃) from the methoxy group to yield a fragment ion at m/z 175.
Loss of a thiol radical (•SH) to produce an ion at m/z 157.
Cleavage of the methoxy group (•OCH₃) resulting in a fragment at m/z 159.
Further fragmentation of the naphthalene ring system would produce smaller characteristic ions.
High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass to four or more decimal places, confirming the elemental formula of C₁₁H₁₀OS.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment | Formula |
| 190 | Molecular Ion [M]⁺˙ | [C₁₁H₁₀OS]⁺˙ |
| 175 | [M - CH₃]⁺ | [C₁₀H₇OS]⁺ |
| 159 | [M - OCH₃]⁺ | [C₁₀H₇S]⁺ |
| 157 | [M - SH]⁺ | [C₁₁H₉O]⁺ |
Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy
Electronic spectroscopy provides information on the electronic transitions within a molecule. The naphthalene ring system is a well-known chromophore and fluorophore.
UV-Vis Absorption: The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to show strong absorption bands in the ultraviolet region, characteristic of the naphthalene π-electron system. mdpi.com The introduction of the electron-donating methoxy group and the thiol group would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. mdpi.com Multiple absorption bands are expected, corresponding to different π→π* transitions.
Fluorescence Spectroscopy: Substituted naphthalenes are often fluorescent. mdpi.com Upon excitation at a wavelength corresponding to one of its absorption maxima, this compound is expected to exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive to the molecular structure and the solvent environment. mdpi.com The presence of the thiol group, which contains a heavy sulfur atom, might lead to some quenching of the fluorescence compared to 1-methoxynaphthalene due to an enhanced intersystem crossing rate.
X-ray Diffraction (XRD) for Crystalline Structure Determination (where applicable to derivatives)
For instance, the crystal structure of a related Schiff base, (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol, has been reported. researchgate.net This structure reveals a twisted conformation where the naphthalene ring system is inclined relative to the other parts of the molecule. researchgate.net The crystal packing is stabilized by a network of C-H···O hydrogen bonds and π–π stacking interactions. researchgate.net It is plausible that derivatives of this compound would exhibit similar packing motifs, with potential for S-H···π or S-H···O hydrogen bonds, depending on the crystalline form and any co-crystallized solvent molecules.
Surface-Enhanced Raman Spectroscopy (SERS) and Related Surface-Sensitive Techniques for Thiol-Surface Interactions
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique for studying molecules adsorbed on nanostructured metal surfaces, typically gold or silver. Aromatic thiols are classic SERS analytes due to the strong affinity of the sulfur atom for these metals. researchgate.netanu.edu.au
When this compound is adsorbed onto a gold or silver SERS substrate, several key spectral changes are expected:
Thiolate Formation: The molecule chemisorbs onto the metal surface via the sulfur atom. This process involves the cleavage of the S-H bond, forming a metal-thiolate bond. Consequently, the characteristic S-H stretching mode around 2550 cm⁻¹ disappears from the SERS spectrum. researchgate.net
Metal-Sulfur Vibration: A new low-frequency band, typically in the range of 200–400 cm⁻¹, appears, which is assigned to the Au-S or Ag-S stretching vibration. This provides direct evidence of the covalent bond formation between the sulfur and the surface.
Orientation Information: The relative enhancement of different vibrational modes of the naphthalene ring can provide information about the molecule's orientation on the surface. According to SERS surface selection rules, vibrations with a component perpendicular to the surface are enhanced most strongly. For example, a strong enhancement of out-of-plane ring bending modes would suggest a flat or tilted orientation of the naphthalene ring on the surface, whereas enhancement of in-plane ring breathing modes would suggest a more upright orientation. Studies on the closely related 2-naphthalenethiol (B184263) show prominent ring stretching vibrations in the SERS spectrum. researchgate.net
These surface-sensitive techniques are invaluable for understanding how this compound forms self-assembled monolayers (SAMs), a critical aspect for its use in molecular electronics and sensor applications. anu.edu.au
Theoretical and Computational Studies of 4 Methoxynaphthalene 1 Thiol
Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 4-Methoxynaphthalene-1-thiol at an atomic level. Through theoretical modeling, researchers can predict molecular structure, reactivity, and spectroscopic characteristics, offering insights that complement and guide experimental work.
Applications and Functional Materials Derived from 4 Methoxynaphthalene 1 Thiol in Chemical Research
Catalysis and Ligand Design
Participation in Organic Transformation Catalysis
While the broader class of thiols has been extensively used in catalysis, specific examples detailing the application of 4-methoxynaphthalene-1-thiol are an emerging area of research. The nucleophilic nature of the thiol group, modulated by the electronic properties of the methoxynaphthalene core, suggests its potential as an effective organocatalyst.
One notable example involves the related compound, naphthalene-1-thiol, in an asymmetric sulfa-Michael reaction. In this study, a bifunctional quinine-derived sulfonamide organocatalyst was developed to catalyze the addition of naphthalene-1-thiol to trans-chalcone derivatives. nih.gov This reaction yielded chiral β-naphthyl-β-sulfanyl ketones with high enantioselectivity (up to 96% ee) under mild conditions and with a low catalyst loading (1 mol %). The resulting products are precursors to seco-raloxifene derivatives, which are recognized for their potential as anti-breast cancer agents. nih.gov Although this study does not feature the 4-methoxy substituent, it provides a strong precedent for the utility of naphthalenethiols in asymmetric organocatalysis. The electronic modulation by the 4-methoxy group in this compound could potentially influence the reaction rates and stereoselectivities in similar transformations.
Table 1: Asymmetric Sulfa-Michael Addition of Naphthalene-1-thiol to Chalcones
| Entry | Chalcone Substituent | Yield (%) | ee (%) |
| 1 | H | 95 | 83 |
| 2 | 4-Me | 96 | 91 |
| 3 | 4-OMe | 94 | 88 |
| 4 | 4-F | 95 | 85 |
| 5 | 4-Cl | 93 | 82 |
| 6 | 4-Br | 92 | 80 |
| 7 | 2-Cl | 90 | 75 |
Data extracted from a study on the enantioselective sulfa-Michael reaction catalyzed by a bifunctional cinchona/sulfonamide organocatalyst. nih.gov
Bioconjugation and Bio-Related Chemical Probes (In Vitro Focus)
The thiol group of this compound serves as a key functional handle for its incorporation into biological systems and for the development of probes to study biological processes in vitro.
Development of Thiol-Reactive Fluorescent and Luminescent Probes
Fluorescent probes are indispensable tools for visualizing and quantifying biological molecules and processes. While specific fluorescent probes directly incorporating the this compound scaffold are still under development, the general strategies for creating thiol-reactive probes provide a framework for its potential application. Thiol-reactive fluorescent probes often utilize Michael acceptors, such as maleimides and acrylates, or disulfide exchange reactions to achieve selectivity for thiol-containing biomolecules like cysteine and glutathione. rsc.orgimrpress.com
The naphthalene (B1677914) moiety itself is a well-known fluorophore, and its derivatives are frequently used in the design of fluorescent probes. For instance, a novel fluorescent probe based on 1-hydroxy-2,4-diformylnaphthalene was synthesized and shown to exhibit high sensitivity and selectivity for sulfite (B76179) and bisulfite ions. nih.gov This demonstrates the utility of the naphthalene scaffold in the construction of fluorescent sensors. It is conceivable that this compound could be incorporated into similar probe designs, where the thiol group could either be the reactive site for detecting other molecules or be protected to allow the naphthalene core to function as a reporter.
Peptide and Protein Modification via Thiol-Based Chemistry
The selective modification of peptides and proteins is crucial for understanding their function and for the development of new therapeutics. Thiol-ene "click" chemistry has emerged as a robust method for bioconjugation, offering high efficiency and selectivity under mild, aqueous conditions. frontiersin.org This reaction involves the radical-mediated addition of a thiol to an alkene.
While direct examples of this compound in peptide modification are not extensively documented, the principles of thiol-ene chemistry suggest its applicability. The general strategy involves peptides or proteins that have been genetically or chemically modified to contain an alkene functionality. The thiol-containing molecule, such as this compound, can then be "clicked" onto the biomolecule. This approach has been used for various modifications, including glycosylation and lipidation of peptides. frontiersin.org The naphthalene moiety, once attached, could serve as a fluorescent tag or a bulky group to probe protein-protein interactions.
Synthesis of Bioactive Naphthalene-Thiol Hybrids as Preclinical Scaffolds (in vitro antimicrobial, antifungal, and anticancer studies)
Derivatives of 4-methoxynaphthalene have shown significant promise as bioactive agents. The incorporation of the 4-methoxynaphthalene scaffold into various heterocyclic systems has led to the discovery of potent antimicrobial, antifungal, and anticancer compounds.
In the realm of antifungal research, novel 4-methoxy-naphthalene derivatives have been synthesized and evaluated for their activity against Paracoccidioides spp., the causative agent of paracoccidioidomycosis. nih.gov One study reported that new 1,3,4-oxadiazoles containing the 4-methoxynaphthalene ring exhibited significant activity against both Paracoccidioides brasiliensis and Mycobacterium tuberculosis. nih.gov This highlights the potential of this scaffold in developing broad-spectrum antimicrobial agents. Another study focused on azole derivatives incorporating a naphthalene ring, which showed potent antifungal effects against both planktonic and biofilm forms of Candida spp. nih.gov
With respect to antimicrobial activity, a series of 1,3,4-oxadiazoles featuring a 4-methoxynaphthalene ring were synthesized and their activity was assessed against Paracoccidioides brasiliensis and Mycobacterium tuberculosis, demonstrating the potential for dual-action therapeutic agents. nih.gov
In the area of anticancer research, naphthalene derivatives have been investigated as potential therapeutic agents. Novel naphthalene-heterocycle hybrids have been synthesized and shown to possess potent antitumor, anti-inflammatory, and antituberculosis activities. nih.gov Furthermore, 1,3,4-oxadiazole-naphthalene hybrids have been designed as potential VEGFR-2 inhibitors, with some compounds showing good antiproliferative activity against HepG-2 and MCF-7 cancer cell lines and inducing apoptosis. nih.gov
Table 2: In Vitro Bioactivity of Selected Naphthalene Derivatives
| Compound Class | Target Organism/Cell Line | Bioactivity (MIC/IC50) | Reference |
| 1,3,4-Oxadiazoles with 4-methoxynaphthalene | Paracoccidioides brasiliensis | MIC: 0.5 µg/mL | nih.gov |
| 1,3,4-Oxadiazoles with 4-methoxynaphthalene | Mycobacterium tuberculosis | MIC: < 1 µg/mL | nih.govnih.gov |
| Azole derivatives with naphthalene | Candida albicans | MIC: 0.125 µg/mL | nih.gov |
| Naphthalene-heterocycle hybrids | HepG-2 (Liver Cancer) | IC50: Potent activity | nih.govnih.gov |
| Naphthalene-heterocycle hybrids | MCF-7 (Breast Cancer) | IC50: Potent activity | nih.govnih.gov |
Building Block in Complex Organic Synthesis
The strategic use of functionalized building blocks is a cornerstone of modern organic synthesis. This compound, with its distinct reactive sites, presents itself as a valuable precursor for the construction of more complex molecular architectures.
While specific total syntheses explicitly starting from this compound are not widely reported, the chemical handles it possesses—the nucleophilic thiol and the aromatic ring amenable to electrophilic substitution—offer numerous possibilities for synthetic transformations. The thiol group can be readily alkylated, acylated, or participate in addition reactions, while the naphthalene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts reactions, allowing for further functionalization.
For example, the synthesis of chiral β-naphthyl-β-sulfanyl ketones from naphthalene-1-thiol demonstrates how the thiol group can be used to introduce a key fragment in a stereocontrolled manner. nih.gov The resulting products can then be further elaborated into more complex structures. The presence of the methoxy (B1213986) group on the naphthalene ring of this compound would be expected to direct electrophilic aromatic substitution to specific positions, providing regiochemical control in the synthesis of polysubstituted naphthalene derivatives.
Future Perspectives and Emerging Research Directions
Development of Highly Efficient and Selective Synthetic Routes for 4-Methoxynaphthalene-1-thiol
While this compound is a promising compound, its full potential is currently limited by a lack of efficient and selective methods for its synthesis. Future research will likely focus on developing new and improved ways to produce this compound in high yields and purity.
One promising approach involves the direct conversion of 4-methoxy-1-naphthol to the corresponding thiol. This could be achieved by reacting it with hydrogen sulfide (B99878) in the presence of a specialized dehydration catalyst, a method that has been successfully used for other naphthalenethiols. google.com Another potential route is the reduction of 4-methoxynaphthalene-1-sulfonyl chloride. This precursor is more readily available, and its conversion to the thiol could offer a more practical and scalable synthesis. orgsyn.org
Additionally, researchers may explore transition metal-catalyzed cross-coupling reactions to form the carbon-sulfur bond. These methods, which have been effective for a wide range of aryl thiols, could provide a more versatile and controlled way to synthesize this compound and its derivatives. organic-chemistry.org The development of these new synthetic routes will be crucial for making this compound more accessible for further research and application.
| Potential Synthetic Route | Precursor | Key Reagents | Potential Advantages |
| Direct Thiolation | 4-methoxy-1-naphthol | Hydrogen sulfide, dehydration catalyst | Atom economy, direct conversion |
| Reduction | 4-methoxynaphthalene-1-sulfonyl chloride | Reducing agents (e.g., zinc and acid) | Readily available precursor, potentially high yield |
| Cross-Coupling | 4-methoxy-1-halonaphthalene | Thiol source, transition metal catalyst | High functional group tolerance, controlled reaction |
Exploration of Novel Reactivity and Unprecedented Transformations
The unique combination of a methoxy (B1213986) group and a thiol group on the naphthalene (B1677914) core of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. The thiol group, in particular, is known for its nucleophilic nature and its ability to participate in a variety of chemical transformations. nih.govnih.gov
Future research is expected to investigate the reactions of this compound with a wide range of electrophiles. This could lead to the discovery of new chemical reactions and the synthesis of novel compounds with interesting properties. The thiol group can also be oxidized to form disulfides, sulfenic acids, sulfinic acids, and sulfonic acids, each with its own unique reactivity and potential applications.
Furthermore, the presence of the methoxy group can influence the reactivity of the naphthalene ring, making it more susceptible to electrophilic substitution reactions. The interplay between the methoxy and thiol groups could lead to unprecedented chemical transformations and the development of new synthetic methodologies.
| Reaction Type | Reactant | Potential Product | Significance |
| Nucleophilic Substitution | Alkyl halides, epoxides | Thioethers, thioalcohols | Building blocks for more complex molecules |
| Oxidation | Oxidizing agents | Disulfides, sulfonic acids | Biologically relevant compounds, new materials |
| Metal-Catalyzed Coupling | Aryl halides, alkynes | Diaryl sulfides, vinyl sulfides | Functional materials, pharmaceutical intermediates |
| Electrophilic Aromatic Substitution | Electrophiles | Substituted naphthalenes | Fine-tuning of electronic and optical properties |
Design and Fabrication of Next-Generation Functional Materials
The unique electronic and optical properties of the naphthalene core, combined with the functional versatility of the methoxy and thiol groups, make this compound an excellent candidate for the development of next-generation functional materials. lifechemicals.comthieme-connect.de
The thiol group provides a convenient anchor for attaching the molecule to metal surfaces, such as gold, which is a key step in the fabrication of self-assembled monolayers and molecular electronic devices. The methoxy group, on the other hand, can be used to tune the electronic properties of the molecule and to control its packing in the solid state. tandfonline.com
Naphthalene derivatives are also known for their fluorescence properties, and this compound could be used to create new fluorescent probes for sensing and imaging applications. nih.govnih.gov By modifying the structure of the molecule, it may be possible to develop sensors that are highly selective for specific ions, molecules, or even biological macromolecules. rsc.org
| Material Type | Key Feature | Potential Application |
| Self-Assembled Monolayers | Thiol-gold interaction | Molecular electronics, sensors |
| Organic Semiconductors | Tunable electronic properties | Organic field-effect transistors, photovoltaics |
| Fluorescent Probes | Naphthalene fluorescence | Chemical sensing, bioimaging |
| Supramolecular Assemblies | Intermolecular interactions | Drug delivery, catalysis |
Integration into Interdisciplinary Research Areas and Advanced Probes
The unique properties of this compound make it a versatile tool for a wide range of interdisciplinary research areas. Its potential applications span from materials science and electronics to biology and medicine.
In the field of medicinal chemistry, the naphthalene scaffold is found in many approved drugs, and the thiol group can be used to target specific proteins or to improve the pharmacokinetic properties of a drug. lifechemicals.com this compound could serve as a starting point for the development of new therapeutic agents.
In chemical biology, the thiol group can be used to attach the molecule to biomolecules, such as proteins or DNA, allowing for the study of their structure and function. The fluorescent properties of the naphthalene core could also be exploited to develop new probes for imaging biological processes in living cells. researchgate.net
The integration of this compound into these and other interdisciplinary research areas is expected to lead to new discoveries and technological advancements. As our understanding of this fascinating molecule grows, so too will its impact on science and technology.
Q & A
Q. What are the recommended synthetic routes for 4-Methoxynaphthalene-1-thiol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves introducing the thiol (-SH) and methoxy (-OCH₃) groups onto the naphthalene ring. Key strategies include:
- Nucleophilic substitution : Replace halogen atoms (e.g., Cl or Br) at the 1-position with thiol groups using reagents like sodium hydrosulfide (NaSH) under anhydrous conditions.
- Methoxy group introduction : Electrophilic substitution (e.g., using methoxy chloride and AlCl₃ as a catalyst) at the 4-position.
- Reductive methods : Reduce disulfide intermediates (e.g., 4-methoxynaphthalene-1-disulfide) with reducing agents like LiAlH₄.
Q. Critical Factors :
- Solvent choice (e.g., tetrahydrofuran or dichloromethane) affects reaction kinetics.
- Temperature control (20–80°C) minimizes side reactions like over-oxidation.
- Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. What analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
Methodological Answer: A multi-technique approach is recommended:
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for this compound across studies?
Methodological Answer: Contradictions often arise from variability in experimental design or risk of bias. Use systematic review frameworks (e.g., Table C-6/C-7 from toxicological profiles) to assess study quality:
| Bias Criteria | High-Confidence Study | Low-Confidence Study |
|---|---|---|
| Dose Randomization | Yes (controlled exposure) | No (unreported allocation) |
| Outcome Reporting | All endpoints included | Selective reporting |
| Confounding Factors | Adjusted statistically | Unaccounted variables |
Q. What are best practices for designing in vivo vs. in vitro toxicological studies for this compound?
Methodological Answer: Refer to inclusion criteria from toxicological profiles (Table B-1 ):
| Parameter | In Vivo | In Vitro |
|---|---|---|
| Exposure Route | Inhalation, oral, dermal (mimic human exposure) | Direct cell culture dosing |
| Endpoints | Systemic effects (hepatic, renal, hematological) | Cytotoxicity (MTT assay), genotoxicity (Comet assay) |
| Species | Rodents (rats/mice) | Human cell lines (HepG2, HEK293) |
Q. How can this compound be utilized in enzyme interaction studies, and what methodological controls are essential?
Methodological Answer: The compound’s thiol group enables interactions with enzymes like cytochrome c peroxidase (CcP) or alcohol dehydrogenase (ADH) :
- Fluorogenic assays : Monitor enzyme activity via fluorescence changes (λₑₓ = 340 nm, λₑₘ = 450 nm) upon substrate conversion.
- Kinetic analysis : Determine and using Lineweaver-Burk plots.
- Controls :
Q. What computational methods are effective for predicting this compound’s environmental fate and biodegradation pathways?
Methodological Answer: Leverage QSAR models and molecular docking:
- EPI Suite : Predict logP (2.1–2.5), biodegradation probability (<30%, suggesting persistence).
- Molecular dynamics (MD) : Simulate binding to microbial enzymes (e.g., monooxygenases) to identify potential metabolites.
- Validation : Cross-reference with experimental LC-MS/MS data on soil/water samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
